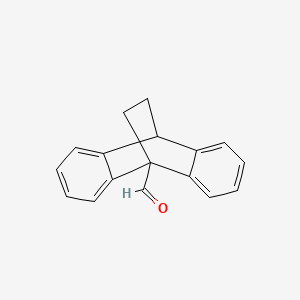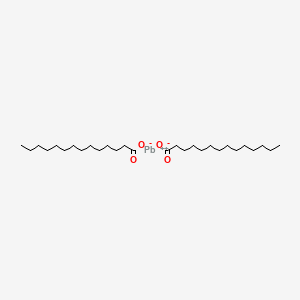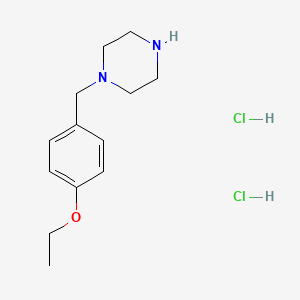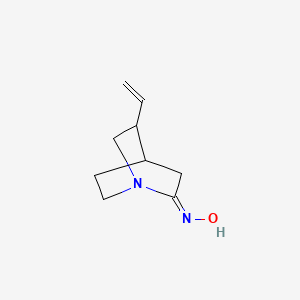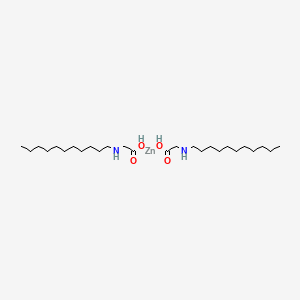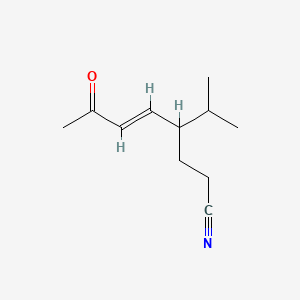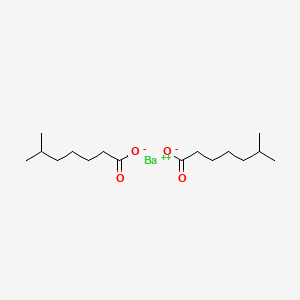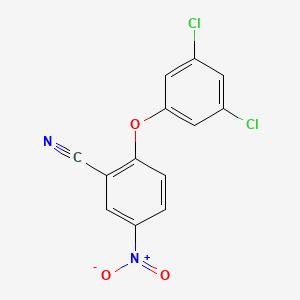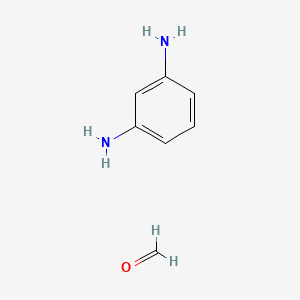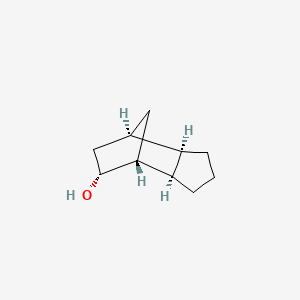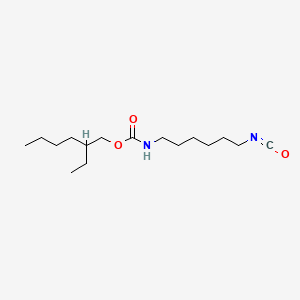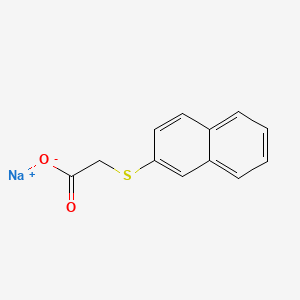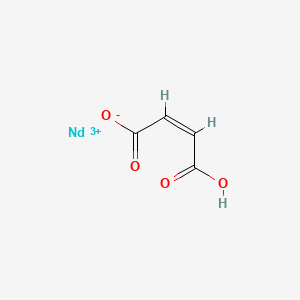
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is a coordination compound that involves the neodymium ion (Nd^3+) complexed with (Z)-4-hydroxy-4-oxobut-2-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) typically involves the reaction of neodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the complex. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) may involve large-scale batch or continuous processes. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration, is essential to achieve consistent quality and high yield. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-oxobut-2-enoate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield neodymium oxides, while reduction could produce neodymium metal or lower oxidation state complexes. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as polymerization and cross-coupling.
Biology
The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. It can be used to investigate the role of neodymium in biological systems and its potential therapeutic applications.
Medicine
In medicine, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is being explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties make it a candidate for targeted drug delivery and imaging contrast agents.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as high-performance magnets and electronic components. Its ability to form stable complexes with various ligands makes it valuable in material science and engineering.
Mechanism of Action
The mechanism by which (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) exerts its effects involves the coordination of the neodymium ion with the (Z)-4-hydroxy-4-oxobut-2-enoate ligand. This coordination alters the electronic structure of the neodymium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-hydroxy-4-oxobut-2-enoate;lanthanum(3+)
- (Z)-4-hydroxy-4-oxobut-2-enoate;cerium(3+)
- (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)
Uniqueness
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is unique due to the specific properties of the neodymium ion, such as its magnetic and electronic characteristics. These properties differentiate it from similar compounds involving other lanthanides, making it particularly valuable in applications requiring specific magnetic or electronic functionalities.
Properties
CAS No. |
14533-03-0 |
|---|---|
Molecular Formula |
C4H3NdO4+2 |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) |
InChI |
InChI=1S/C4H4O4.Nd/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |
InChI Key |
JKOGKIJIPCVHON-ODZAUARKSA-M |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Nd+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



